
1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of aromatic compounds It features a naphthalene ring substituted with a chloro group and a phenoxy group, which is further substituted with dimethyl and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene typically involves multiple steps, starting with the preparation of the phenoxy and naphthalene intermediates. The phenoxy intermediate can be synthesized by nitration of 2,5-dimethylphenol, followed by chlorination. The naphthalene intermediate is then reacted with the phenoxy intermediate under specific conditions to form the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of amino derivatives.
Reduction: Formation of substituted naphthalene derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the chloro and phenoxy groups can interact with various enzymes and receptors, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
- 1-Chloro-4-(2,5-dimethylphenoxy)naphthalene
- 1-Chloro-4-(4-nitrophenoxy)naphthalene
- 1-Chloro-4-(2,5-dimethyl-4-aminophenoxy)naphthalene
Propriétés
Numéro CAS |
83054-35-7 |
|---|---|
Formule moléculaire |
C18H14ClNO3 |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
1-chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C18H14ClNO3/c1-11-10-18(12(2)9-16(11)20(21)22)23-17-8-7-15(19)13-5-3-4-6-14(13)17/h3-10H,1-2H3 |
Clé InChI |
MTAYXWYDFAVWNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC2=CC=C(C3=CC=CC=C32)Cl)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


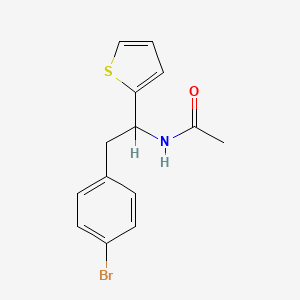
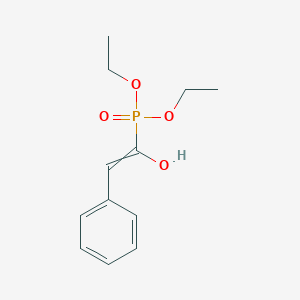


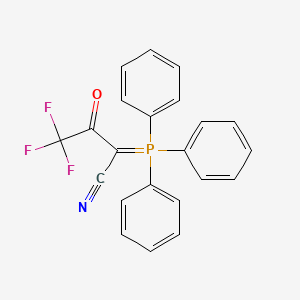
![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
![N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide](/img/structure/B14431300.png)
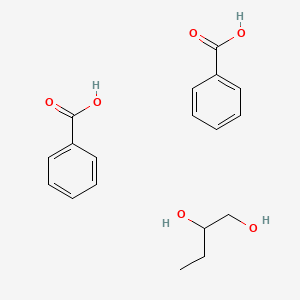
![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
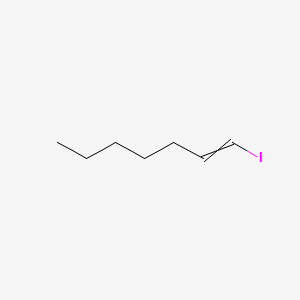
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)

![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
